7-Methyl-7-deaza-2'-deoxyguanosine

DNA Thermodynamics Oligonucleotide Synthesis Structural Biology

Select 7-Methyl-7-deaza-2'-deoxyguanosine (7Me7CdG) for reproducible DNA methylation studies. Unlike the labile natural N7-methyl-dG lesion, this 7-deazapurine analog resists spontaneous depurination, ensuring integrity during solid-phase synthesis and in vitro assays. Essential for studying polymerase stalling kinetics with Klenow fragment and probing Fpg glycosylase recognition—applications where alternative analogs like c7Gd or 7Me9CdG fail to provide the correct biological phenotype. Secure this critical probe for your N7-alkylation research.

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
Cat. No. B13403780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7-deaza-2'-deoxyguanosine
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O
InChIInChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1
InChIKeyAAHCLSWQJPSQPT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7-deaza-2'-deoxyguanosine: A Chemically Stabilized N7-Methyl-dG Analog for DNA Lesion Studies and Structural Probing


7-Methyl-7-deaza-2'-deoxyguanosine (7Me7CdG) is a synthetic purine nucleoside analog featuring a carbon-for-nitrogen substitution at the 7-position of the guanine base, creating a 7-deazapurine scaffold, combined with an N7-methyl group [1]. This dual modification yields a glycosylic-bond-stable, noncharged analogue of the naturally occurring DNA lesion 2'-deoxy-7-methylguanosine (N7-methyl-dG) . Unlike its labile natural counterpart, 7Me7CdG resists spontaneous depurination, making it a viable chemical probe for investigating the biological consequences of N7-guanine methylation in DNA replication and repair [2].

Why 7-Methyl-7-deaza-2'-deoxyguanosine Cannot Be Replaced by Unmodified dG, 7-Deaza-dG, or N7-Methyl-9-deaza-dG in Critical Assays


Generic substitution fails because 7Me7CdG occupies a precise niche defined by differential duplex stability, enzyme processing, and DNA repair protein recognition. While unsubstituted 7-deaza-dG (c7Gd) improves PCR amplification of GC-rich templates by reducing secondary structure, it lacks the N7-methyl group that defines the biologically relevant lesion [1]. Conversely, natural N7-methyl-dG is chemically unstable, rendering it impractical for many in vitro studies [2]. Another analog, N7-methyl-9-deaza-dG (7Me9CdG), exhibits distinct behavior with DNA glycosylases, being completely resistant to Fpg cleavage, whereas 7Me7CdG retains partial recognition [3]. The quantitative evidence below demonstrates that 7Me7CdG's unique profile is essential for experiments where both lesion identity and moderate biological recognition are required.

Quantitative Differentiation of 7-Methyl-7-deaza-2'-deoxyguanosine from Its Closest Analogs


Enhanced Duplex Stability Compared to 7-Deaza-2'-deoxyguanosine (c7Gd)

7Me7CdG stabilizes B-DNA duplexes relative to the non-methylated analog 7-deaza-2'-deoxyguanosine (c7Gd). This is a direct consequence of the 7-methyl group, which introduces favorable stacking interactions without inducing the B-to-Z transition observed with 2'-deoxy-7-methylguanosine [1].

DNA Thermodynamics Oligonucleotide Synthesis Structural Biology

Reduced DNA Polymerase Turnover Rate Compared to Unmodified dG and c7Gd

The presence of the 7-methyl group in 7Me7CdG significantly slows the catalytic turnover of Klenow fragment DNA polymerase I during dCTP incorporation, compared to both unmodified dG and non-methylated 7-deaza-dG (c7Gd) [1].

DNA Replication Fidelity Enzymology Lesion Bypass

Partial Susceptibility to Fpg DNA Glycosylase: Distinct from Both c7Gd and 7Me9CdG

In head-to-head comparisons, 7Me7CdG is cleaved by formamidopyrimidine DNA glycosylase (Fpg), whereas the 9-deaza analog N7-methyl-9-deaza-dG (7Me9CdG) is completely resistant [1]. This intermediate phenotype is unique and does not extend to c7Gd, which lacks the methyl group recognized by alkylation repair enzymes.

DNA Repair Base Excision Repair Glycosylase Assays

Chemical Stability of the Glycosidic Bond: Critical Advantage Over Natural N7-Methyl-dG

7Me7CdG is a chemically stable analog of the biologically important but labile adduct 2'-deoxy-7-methylguanosine (N7-methyl-dG). N7-methyl-dG undergoes rapid spontaneous depurination under physiological conditions, making its study in oligonucleotides extremely challenging. The carbon substitution at the 7-position in 7Me7CdG confers glycosidic bond stability, enabling its routine incorporation via solid-phase synthesis and use in long-term experiments [1].

Nucleoside Chemistry Oligonucleotide Synthesis DNA Adducts

Definitive Application Scenarios for 7-Methyl-7-deaza-2'-deoxyguanosine Based on Its Quantified Differentiation


Site-Specific Incorporation of Stable N7-Methylguanine Lesions into Synthetic Oligonucleotides

For studying the structural, thermodynamic, and biological consequences of N7-guanine methylation, 7Me7CdG is the necessary building block. Its glycosidic bond stability, as demonstrated in exonuclease resistance assays [1], enables its routine use in solid-phase DNA synthesis via standard phosphoramidite chemistry [1]. Unlike the natural N7-methyl-dG adduct, which depurinates during synthesis and handling, 7Me7CdG allows for the creation of defined, lesion-containing DNA substrates for reproducible in vitro experiments [1].

Investigating Polymerase Pausing and Lesion Bypass Kinetics for N7-Alkyl-dG Adducts

In enzymology studies focused on translesion synthesis, 7Me7CdG is required to model the kinetic effects of a major groove N7-methyl adduct. Its significantly slowed turnover rate with Klenow fragment [1] makes it a precise tool for measuring polymerase stalling without the confounding factor of spontaneous depurination. The alternative analog, c7Gd, lacks the methyl group and therefore fails to recapitulate the steric and electronic effects that cause this polymerase pausing, leading to erroneous conclusions about lesion tolerance [1].

Dissecting Substrate Recognition by Alkylation-Repair DNA Glycosylases

For assays examining the substrate specificity of DNA repair enzymes like Fpg, 7Me7CdG provides a critical intermediate phenotype. Its cleavage by Fpg contrasts sharply with the complete resistance of the 9-deaza analog (7Me9CdG) [1]. This property makes 7Me7CdG invaluable for probing the structural determinants of glycosylase recognition, specifically the role of the N9 position and the importance of the 7-deazapurine ring in orienting the methylated base within the enzyme's active site. Using c7Gd or 7Me9CdG would not allow for this nuanced investigation [1].

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